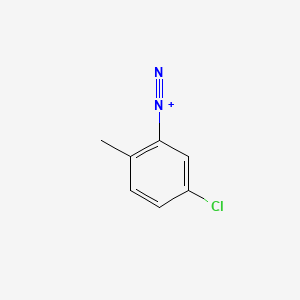

5-Chloro-2-methylbenzenediazonium

描述

Historical Context of Diazonium Salts in Organic Chemistry

The journey into the rich chemistry of diazonium salts began in the mid-19th century, a period of significant advancement in organic chemistry.

The discovery of aryl diazonium salts is credited to the German chemist Johann Peter Griess in 1858. wikipedia.orgwikipedia.orgbenthamdirect.comroyalsocietypublishing.org While working with aromatic amines, Griess found that treating a primary aromatic amine with nitrous acid in a cold acidic solution resulted in the formation of a new, unstable compound. benthamdirect.comroyalsocietypublishing.org This process, now known as diazotization, opened up a new chapter in synthetic organic chemistry. wikipedia.orgbenthamdirect.com Griess's initial work laid the groundwork for the development of a vast number of synthetic transformations. wikipedia.orgwikipedia.org His discovery was not immediately recognized for its full potential, but with the enthusiastic support of prominent chemists like August Wilhelm von Hofmann, the importance of these compounds became increasingly apparent. royalsocietypublishing.org This discovery was particularly impactful in the burgeoning synthetic dye industry. royalsocietypublishing.org

The exact structure of the diazonium ion was a subject of debate for several decades after its discovery. Initially, Griess proposed a structure where two nitrogen atoms replaced two hydrogen atoms on the benzene (B151609) ring. royalsocietypublishing.org In 1866, August Kekulé suggested that only one nitrogen atom was directly bonded to the aromatic ring. It was C.W. Blomstrand in 1869 who proposed the currently accepted linear structure, Ar-N⁺≡N, which acknowledges the salt-like nature of these compounds. royalsocietypublishing.org This structure, featuring a triple bond between the two nitrogen atoms, was largely accepted by 1895 and later confirmed by X-ray crystallography. royalsocietypublishing.org This understanding of the delocalized positive charge across the two nitrogen atoms was crucial for explaining the reactivity and the diverse applications of these salts. libretexts.org

Significance of Arenediazonium Salts as Synthetic Intermediates

Arenediazonium salts are highly valued in organic synthesis due to the excellent leaving group ability of the dinitrogen molecule (N₂), which is a very stable, gaseous byproduct. libretexts.orgwikipedia.org This property allows for the replacement of the diazonium group with a wide range of nucleophiles, a transformation that is often difficult to achieve by other means. researchgate.netrsc.orgnih.gov

Two of the most significant reaction types involving arenediazonium salts are the Sandmeyer reaction and azo coupling.

The Sandmeyer Reaction: Discovered by Traugott Sandmeyer in 1884, this reaction involves the use of copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or cyanide. wikipedia.orgscienceinfo.combyjus.comgeeksforgeeks.org This reaction provides a reliable method for introducing these functional groups onto an aromatic ring, which is a key step in the synthesis of many pharmaceuticals and other fine chemicals. wikipedia.orgbyjus.com The mechanism is believed to proceed through a radical-nucleophilic aromatic substitution pathway. wikipedia.org

Azo Coupling: In this electrophilic aromatic substitution reaction, the arenediazonium ion acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778), to form an azo compound (Ar-N=N-Ar'). nih.govunb.cachemistrystudent.comorganic-chemistry.orgjchemrev.com Azo compounds are characterized by their extended conjugated systems, which cause them to be brightly colored. unb.cachemistrystudent.com This reaction is the foundation of the vast and commercially important azo dye industry. nih.govunb.caorganic-chemistry.org

The versatility of arenediazonium salts extends beyond these two reactions, with methods available for their replacement by hydrogen (deamination), hydroxyl, fluoro, and iodo groups, further highlighting their importance as synthetic intermediates. libretexts.orgpressbooks.pub

Specific Focus on Substituted Benzenediazonium (B1195382) Salts, with Emphasis on 5-Chloro-2-methylbenzenediazonium Derivatives

The reactivity and properties of benzenediazonium salts can be fine-tuned by the presence of substituents on the aromatic ring. Electron-donating groups generally increase the stability of the diazonium salt, while electron-withdrawing groups can enhance its electrophilicity. This compound is a substituted benzenediazonium salt that has found a specific niche in industrial applications, particularly in the synthesis of azo dyes.

This compound is commonly known in the dye industry by names such as Azoic Diazo Component 32 and Fast Red KB Base . sdinternational.comsigmaaldrich.com Its primary use is as a diazo component in coupling reactions to produce a range of red and pink hues on textiles like cotton, silk, and nylon.

The synthesis of this compound typically starts from the corresponding primary aromatic amine, 5-chloro-2-methylaniline (B43014) (also known as 5-chloro-o-toluidine). The general diazotization process involves treating the amine with sodium nitrite (B80452) in an acidic medium, such as hydrochloric acid, at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt. benthamdirect.comunb.cachemistrystudent.com

Table 1: Properties of Fast Red KB Base (5-Chloro-2-methylaniline)

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₇H₈ClN | |

| Molar Mass | 141.6 g/mol | |

| Appearance | Light Grey Physical Appearance | sdinternational.com |

| Melting Point | 237 °C (lit.) | |

| Density | 1.177 g/mL at 20 °C (lit.) | |

| Solubility | Soluble in hot water, ethanol, organic solvents, sulfuric acid, and hydrochloric acid. | sdinternational.com |

| CAS Number | 95-79-4 | sigmaaldrich.com |

The resulting this compound salt is then used immediately in azo coupling reactions with various coupling components (naphthols) to produce specific azo dyes.

Table 2: Examples of Azo Dyes Synthesized from this compound

| Coupling Component | Resulting Color | Reference(s) |

|---|---|---|

| Naphthol AS | Pink | |

| Naphthol AS-D | Pink | |

| Naphthol AS-OL | Brilliant Red | |

| Naphthol AS-SW | Alkali-resistant Red | |

| Naphthol AS-TR | Alkali-resistant Red |

The chloro and methyl substituents on the benzene ring of this compound influence the electronic properties of the diazonium ion and, consequently, the color and properties of the resulting azo dyes. The specific substitution pattern of this diazonium salt has been optimized for the production of commercially valuable red dyes.

Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-methylbenzenediazonium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN2/c1-5-2-3-6(8)4-7(5)10-9/h2-4H,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSHLAWSHRGHTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885396 | |

| Record name | Benzenediazonium, 5-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27580-35-4 | |

| Record name | 5-Chloro-2-methylbenzenediazonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27580-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 5-chloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027580354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 5-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 5-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-methylbenzenediazonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Transformational Pathways of 5 Chloro 2 Methylbenzenediazonium

General Mechanisms of Aryl Diazonium Salt Reactions

Aryl diazonium salts, including 5-Chloro-2-methylbenzenediazonium, are pivotal intermediates in organic synthesis due to the exceptional ability of the dinitrogen molecule (N₂) to act as a leaving group. masterorganicchemistry.com The reactions they undergo can be broadly categorized based on the nature of the bond cleavage of the C-N bond.

Heterolytic Cleavage Mechanisms (S\N\1 Type)

In the absence of a specific catalyst, aryl diazonium salts can undergo heterolytic cleavage of the carbon-nitrogen bond. core.ac.uk This process involves the departure of the stable dinitrogen molecule, leading to the formation of a highly reactive and unstable aryl cation. quora.comdspaces.org This carbocation is then susceptible to attack by any nucleophile present in the reaction medium. quora.comdspaces.org For instance, when this compound salt is warmed in water, it decomposes to form 5-chloro-2-methylphenol. dspaces.org This S\N\1-type mechanism is characterized by the initial, rate-determining loss of the leaving group to form the carbocation intermediate. quora.comyoutube.com

Homolytic Cleavage Mechanisms and Aryl Radical Generation

Aryl diazonium salts are also efficient precursors for the generation of aryl radicals. rsc.orgrsc.org This homolytic cleavage can be initiated by single-electron transfer (SET) from a reducing agent, such as a metal ion or an organic molecule. rsc.orgnih.gov The resulting aryl radical is a highly reactive intermediate that can participate in a variety of bond-forming reactions. rsc.orgrsc.org The generation of aryl radicals from diazonium salts is advantageous due to their low reduction potential and the irreversible loss of nitrogen gas. rsc.org These radical-based transformations significantly broaden the synthetic utility of diazonium salts. nih.gov

Electrophilic Character of the Diazonium Group and Nucleophilic Interactions

The diazonium group possesses a significant positive charge, which is delocalized over the two nitrogen atoms. aakash.ac.inlibretexts.org This renders the terminal nitrogen atom electrophilic, making it susceptible to attack by strong nucleophiles. aakash.ac.inlibretexts.org This type of reactivity is exemplified by diazo coupling reactions, where the diazonium ion acts as an electrophile and couples with electron-rich aromatic compounds like phenols and anilines to form brightly colored azo compounds. aakash.ac.inlibretexts.org For the reaction to proceed, the nucleophile must be sufficiently strong, as the diazonium ion is considered a weak electrophile. aakash.ac.in

Substitution Reactions Involving Nitrogen Extrusion

The most common and synthetically valuable reactions of this compound involve the replacement of the diazonium group with another atom or group, accompanied by the extrusion of dinitrogen gas.

Sandmeyer Reactions: Replacement by Halogens and Cyanide

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the synthesis of aryl halides and nitriles from aryl diazonium salts using copper(I) salts as catalysts. wikipedia.orgorganic-chemistry.org This reaction is classified as a radical-nucleophilic aromatic substitution. wikipedia.org The presence of biaryl byproducts supports the proposed radical mechanism. wikipedia.org

In the context of this compound, the Sandmeyer reaction allows for the introduction of a halogen, such as chlorine or bromine, onto the aromatic ring. The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the loss of nitrogen gas. wikipedia.org The desired aryl halide is then formed by the transfer of a halogen from a copper(II) species to the aryl radical, which simultaneously regenerates the copper(I) catalyst. wikipedia.org For example, treating this compound chloride with copper(I) chloride would yield 1,5-dichloro-2-methylbenzene. Similarly, the use of copper(I) bromide would result in 1-bromo-5-chloro-2-methylbenzene. masterorganicchemistry.comwikipedia.org

| Reactant | Reagent | Product | Reaction Type |

| This compound chloride | Copper(I) chloride (CuCl) | 1,5-Dichloro-2-methylbenzene | Sandmeyer Reaction (Chlorination) |

| This compound bromide | Copper(I) bromide (CuBr) | 1-Bromo-5-chloro-2-methylbenzene | Sandmeyer Reaction (Bromination) |

| This compound salt | Copper(I) cyanide (CuCN) | 5-Chloro-2-methylbenzonitrile | Sandmeyer Reaction (Cyanation) |

| This compound salt | Water (H₂O), heat | 5-Chloro-2-methylphenol | Hydrolysis (S\N\1 type) |

Protodediazoniation (Replacement by Hydrogen)

Coupling Reactions Retaining Nitrogen

In contrast to the displacement reactions, diazonium salts can also react as electrophiles in coupling reactions where the two nitrogen atoms are retained in the final product. These reactions are fundamental to the synthesis of azo compounds, which are widely used as dyes and pigments. wikipedia.orgorganic-chemistry.org

Azo coupling reactions involve the attack of the aryldiazonium cation on an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778). wikipedia.org In the case of this compound, it would act as the electrophile. The reaction with a coupling partner, for instance, phenol, would typically occur at the para position of the phenol, unless this position is blocked, in which case ortho-coupling is observed. wikipedia.org The pH of the reaction medium is a critical factor; mildly acidic or neutral conditions are generally optimal. organic-chemistry.org These reactions result in the formation of an azo compound, characterized by the -N=N- linkage, which bridges the two aromatic rings. wikipedia.org

Azo Coupling Reactions with Aromatic Compounds

Azo coupling is a cornerstone of the chemistry of diazonium salts, leading to the formation of vividly colored azo compounds. This electrophilic aromatic substitution reaction involves the aryldiazonium cation acting as the electrophile, which attacks an activated aromatic ring of a coupling partner. bohrium.com

This compound readily undergoes coupling reactions with electron-rich aromatic compounds such as phenols and anilines. thermofisher.comresearchgate.net The reaction with phenols is typically carried out in a weakly basic medium (pH 9-10). chemrevlett.com The basic conditions are crucial as they facilitate the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide ion, which then attacks the diazonium salt. chemrevlett.comwikipedia.org The coupling generally occurs at the para-position to the hydroxyl group. If the para-position is blocked, the coupling takes place at the ortho-position. bohrium.com

In the case of aromatic amines, the coupling reaction is usually performed in a weakly acidic medium (pH 4-5). chemrevlett.com While the amino group is an activating group, performing the reaction in acidic conditions prevents the diazonium ion from coupling with the nitrogen atom of the amine, which would lead to the formation of a triazene. bohrium.com The acidic medium ensures that the concentration of the free amine is sufficient for C-coupling to occur at the para-position, while minimizing N-coupling. chemrevlett.com

| Coupling Partner | Reaction Conditions | Major Product |

| Phenol | Weakly basic (pH 9-10) | 4-((5-chloro-2-methylphenyl)diazenyl)phenol |

| Aniline | Weakly acidic (pH 4-5) | 4-((5-chloro-2-methylphenyl)diazenyl)aniline |

The reaction between this compound and aromatic compounds results in the formation of a new N=N double bond, the characteristic chromophore of azo compounds. researchgate.net This azo bridge connects the two aromatic rings, creating a large, delocalized π-electron system. researchgate.netscispace.com The extent of this conjugation influences the wavelength of light absorbed, and consequently, the color of the compound. researchgate.netresearchgate.net

The resulting azo compounds are of immense significance in organic synthesis, primarily as dyes and pigments. researchgate.netlibretexts.orgbris.ac.uk The specific substituents on the aromatic rings, such as the chloro and methyl groups in the case of this compound, allow for the fine-tuning of the color and properties of the resulting dyes. researchgate.net Beyond their use as colorants, some azo compounds have found applications in other areas, including as acid-base indicators and in the synthesis of pharmaceuticals. researchgate.net The versatility of the azo coupling reaction allows for the creation of a vast library of structurally diverse molecules from simple starting materials. bris.ac.uk

The regioselectivity of the azo coupling reaction is dictated by the electronic properties of the substituents on the coupling partner. The diazonium ion is a weak electrophile and will therefore only react with strongly activated aromatic rings. bohrium.com The hydroxyl group of a phenol and the amino group of an aniline are potent activating, ortho-, para-directing groups. Coupling almost exclusively occurs at the para-position unless it is already substituted, in which case ortho-coupling is observed. bohrium.com

The electronic nature of the substituents on the diazonium salt itself also plays a role. The electron-donating methyl group and the electron-withdrawing chloro group on the this compound salt influence its reactivity. thermofisher.com Electron-withdrawing groups on the diazonium salt increase its electrophilicity, making it more reactive. Conversely, electron-donating groups decrease its reactivity.

Reaction with Active Methylene (B1212753) Compounds

This compound can also couple with compounds containing active methylene groups, which are CH₂ groups flanked by two electron-withdrawing groups (e.g., -C=O, -CN). This reaction, often carried out in the presence of a base, involves the formation of a carbanion from the active methylene compound, which then acts as the nucleophile, attacking the diazonium salt.

Commonly used active methylene compounds include β-dicarbonyl compounds like acetylacetone (B45752) and ethyl acetoacetate, as well as compounds like malononitrile. The resulting products are azo compounds that can exist in tautomeric forms, often as the more stable hydrazone. These reactions provide a route to a variety of heterocyclic compounds and other valuable synthetic intermediates.

| Active Methylene Compound | Base | Product Type |

| Acetylacetone | Sodium acetate | Azo-substituted β-diketone (or hydrazone tautomer) |

| Ethyl acetoacetate | Sodium acetate | Azo-substituted β-ketoester (or hydrazone tautomer) |

| Malononitrile | Sodium acetate | Azo-substituted dinitrile (or hydrazone tautomer) |

Coupling with N-Heterocyclic Carbenes

N-Heterocyclic carbenes (NHCs) are a class of stable carbenes that have emerged as versatile reagents and ligands in organic synthesis. While direct coupling of this compound with NHCs is not extensively documented in the literature, the general reactivity of both species suggests the potential for such reactions. NHCs are known to react with a variety of electrophiles. Given the electrophilic nature of the diazonium ion, a reaction with an NHC is plausible, potentially leading to the formation of a novel adduct. The specific outcome would depend on the reaction conditions and the nature of the NHC used.

Advanced Radical Transformations

Beyond the well-known ionic azo coupling reactions, this compound can also participate in a range of advanced radical transformations. These reactions typically involve the reduction of the diazonium salt to generate an aryl radical, which can then undergo various C-C bond-forming reactions.

One of the classic radical reactions of diazonium salts is the Meerwein arylation . wikipedia.org In this reaction, an aryl diazonium salt adds to an electron-poor alkene in the presence of a metal salt, typically a copper salt. thermofisher.comwikipedia.org The reaction is believed to proceed via the formation of an aryl radical from the diazonium salt, which then adds to the alkene. This transformation allows for the formation of new carbon-carbon bonds and the synthesis of functionalized aromatic compounds. wikipedia.org

More recently, photoredox catalysis has emerged as a powerful tool for generating aryl radicals from diazonium salts under mild conditions. bohrium.com This approach has been utilized in various transformations, including the synthesis of biaryls through C-H arylation of arenes and heteroarbenes. researchgate.net The 5-chloro-2-methylphenyl radical generated from this compound can be used to arylate other aromatic systems, providing access to a wide range of unsymmetrical biaryl compounds which are important motifs in pharmaceuticals and materials science. researchgate.netchemrevlett.com

Aryl-Aryl Coupling Reactions

Aryl-aryl coupling reactions are fundamental transformations in organic chemistry for the synthesis of biaryls, which are common structural motifs in pharmaceuticals, agrochemicals, and materials science. chemrevlett.com this compound serves as a potent arylating agent in several palladium-catalyzed cross-coupling reactions. These reactions typically involve the generation of an aryl radical or a related organopalladium intermediate from the diazonium salt.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, typically involving the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate. fishersci.co.uknih.gov Aryl diazonium salts have emerged as effective coupling partners in these reactions, often under base-free conditions. nih.gov The reaction with this compound would proceed via the formation of an arylpalladium(II) species, which then undergoes transmetalation with an organoboron compound (like an arylboronic acid) and subsequent reductive elimination to yield the biaryl product. nih.govyonedalabs.com The use of diazonium salts can be advantageous due to their high reactivity. rsc.org However, the reaction's effectiveness can be influenced by the solvent, with Pd(II)-alkoxy intermediates sometimes forming in alcoholic solvents, which show different reactivity profiles. nih.gov

Heck Reaction: The Mizoroki-Heck reaction, or simply the Heck reaction, is a palladium-catalyzed reaction that forms a substituted alkene by coupling an unsaturated halide (or triflate) with an alkene. mdpi.com The Matsuda-Heck variant utilizes arenediazonium salts as the electrophile, which offers advantages such as milder reaction conditions and the avoidance of added bases and ligands. beilstein-journals.org In the context of this compound, it would react with an alkene in the presence of a palladium catalyst. The mechanism involves the generation of an arylpalladium intermediate which then adds across the alkene (syn-addition), followed by a β-hydride elimination to release the arylated alkene product. elsevierpure.com Reactions using diazonium salts can often be performed in environmentally friendly solvents like water. beilstein-journals.org

Stille Reaction: The Stille reaction couples an organotin compound with an sp²-hybridized organic halide or pseudohalide, catalyzed by palladium. wikipedia.org While highly effective, a significant drawback is the toxicity of the organostannane reagents. fishersci.co.ukwikipedia.org When aryl diazonium salts are used in place of halides, the reaction mechanism is believed to follow the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org However, studies have shown that in certain solvents like methanol, the Stille coupling with diazonium salts can be ineffective, in contrast to the Suzuki coupling, potentially due to the formation of unreactive Pd(II)-methoxy intermediates. nih.gov

| Reaction Type | Typical Catalyst | Coupling Partner | General Product |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd(PPh₃)₄ fishersci.co.uknih.gov | Arylboronic acid/ester fishersci.co.uk | Biaryl |

| Heck Reaction | Pd(OAc)₂ beilstein-journals.org | Alkene beilstein-journals.org | Arylated Alkene |

| Stille Reaction | Pd(0) complexes wikipedia.org | Organostannane wikipedia.org | Biaryl |

Carbonylation Reactions via Photoredox Catalysis

Visible-light photoredox catalysis has become a powerful method for organic synthesis, enabling reactions to proceed under mild conditions with high selectivity. mdpi.comnih.gov This approach can be used for the carbonylation of aryl diazonium salts, like this compound, to produce valuable carbonyl-containing compounds such as esters and amides. mdpi.com

The general mechanism begins with the photoexcitation of a photocatalyst (e.g., a ruthenium or iridium complex) by visible light. nih.govmdpi.com The excited photocatalyst then reduces the aryl diazonium salt via a single-electron transfer (SET). This process generates an aryl radical upon the loss of stable dinitrogen gas (N₂). nih.gov The newly formed aryl radical can then be trapped by carbon monoxide (CO) to form a highly reactive acyl radical. This acyl radical intermediate can then react with various nucleophiles, such as alcohols or amines, to yield the final ester or amide product, respectively. mdpi.com This method provides a sustainable alternative to traditional carbonylation methods that often require high pressures and temperatures. mdpi.com

| Component | Role/Example | Reference |

| Aryl Source | This compound salt | |

| C1 Source | Carbon Monoxide (CO) gas | mdpi.com |

| Photocatalyst | [Ru(bpy)₃]²⁺, Iridium complexes, Organic dyes (4CzIPN) | nih.govbeilstein-journals.org |

| Light Source | Blue LEDs, Sunlight | nih.gov |

| Nucleophile | Alcohols (for esters), Amines (for amides) | mdpi.com |

| Product | Aryl Esters, Aryl Amides | mdpi.com |

Meerwein Arylation and Related Reactions

The Meerwein arylation is an organic reaction that involves the addition of an aryl diazonium salt to an electron-deficient alkene, typically catalyzed by a metal salt, most commonly a copper salt. wikipedia.orgthermofisher.com This reaction provides a direct method for the C-C bond formation between an aromatic ring and an alkene.

The mechanism of the Meerwein arylation is understood to proceed through a radical pathway. nih.govwikipedia.org The copper(I) catalyst reduces the this compound salt to generate the 5-chloro-2-methylphenyl radical, with the concomitant formation of copper(II) and the liberation of nitrogen gas. This aryl radical then adds to the electron-poor double bond of the alkene. The resulting radical intermediate is subsequently oxidized by the copper(II) species, which also delivers a halide (from the copper salt or the diazonium salt counterion) to form the final product. wikipedia.org A subsequent elimination of HX (e.g., HCl) can occur to yield an aryl-substituted vinyl compound. wikipedia.org While classic Meerwein arylations often suffer from low yields and require high catalyst loadings, modern variations using photoredox catalysis have been developed to improve efficiency and broaden the reaction's scope under milder conditions. nih.gov

| Reactant Type | Example | Role in Reaction |

| Aryl Diazonium Salt | This compound | Source of the aryl radical. wikipedia.org |

| Alkene | Acrylic acid, Styrene, Butadiene | Electron-deficient substrate that accepts the aryl radical. wikipedia.org |

| Catalyst | Copper(I) bromide, Copper(II) chloride | Facilitates the generation of the aryl radical via single-electron transfer. wikipedia.orgthermofisher.com |

| Solvent | Acetone, Acetonitrile, Water | Medium for the reaction. thermofisher.com |

| Primary Product | α-halo-β-aryl carbonyl compound, Arylated alkene | The result of the addition and subsequent steps. wikipedia.org |

Theoretical and Computational Investigations of 5 Chloro 2 Methylbenzenediazonium

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. For aryldiazonium salts, DFT is instrumental in elucidating their chemical behavior.

Elucidation of Reaction Mechanisms and Transition States

No specific DFT studies on the reaction mechanisms and transition states of 5-Chloro-2-methylbenzenediazonium have been reported.

In general, DFT calculations are pivotal in mapping the potential energy surfaces of chemical reactions involving aryldiazonium salts. These calculations can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By determining the energies of these species, reaction pathways can be charted, and the feasibility of different mechanisms can be assessed. For instance, in reactions such as the Sandmeyer or Heck-type couplings, DFT can be used to model the stepwise or concerted nature of the reaction, the role of catalysts, and the energetics of bond-breaking and bond-forming events. The study of substituted and benzannelated aryl cations using DFT has shown how substituents can influence the stability of intermediates, which is a key factor in determining reaction outcomes. echemi.com

Prediction of Reactivity and Selectivity in Various Transformations

Specific predictions of reactivity and selectivity for this compound based on DFT studies are not available in the current body of scientific literature.

DFT is widely used to predict the reactivity and selectivity of aryldiazonium salts in various chemical transformations. By analyzing the electronic properties of the molecule, such as atomic charges and frontier molecular orbitals, researchers can predict how it will interact with other reagents. For example, the electrophilicity of the diazonium group can be quantified, and the sites most susceptible to nucleophilic attack can be identified. In the case of substituted benzenediazonium (B1195382) salts, DFT can explain how electron-donating or electron-withdrawing groups, as well as their positions on the aromatic ring, influence the reaction rate and the regioselectivity of the products. For instance, the influence of para-substituents on the film growth during the electrochemical reduction of benzenediazonium salts has been investigated, demonstrating the predictive power of these theoretical approaches. nist.gov

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its chemical behavior and spectroscopic characteristics.

Analysis of Molecular Orbitals (HOMO-LUMO) and Excitations (TD-DFT)

A specific analysis of the molecular orbitals (HOMO-LUMO) and electronic excitations using Time-Dependent Density Functional Theory (TD-DFT) for this compound has not been published.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. biomol.com For aryldiazonium salts, the HOMO is typically located on the aromatic ring, while the LUMO is often associated with the diazonium group, highlighting its electrophilic nature.

Time-Dependent DFT (TD-DFT) is a powerful method for calculating the excited states of molecules. It allows for the simulation of UV-Visible absorption spectra by predicting the energies and intensities of electronic transitions. wikipedia.org This can provide insights into the color of dyes derived from diazonium salts and how substituents on the benzene (B151609) ring affect the absorption wavelength.

Modeling of Solvent Effects and Interfacial Interactions

There are no specific modeling studies on the solvent effects and interfacial interactions of this compound.

The behavior of chemical reactions and molecular properties can be significantly influenced by the surrounding environment. Computational models are used to simulate these effects.

Solvent Effects: The polarity of the solvent can affect the stability of the charged diazonium salt and the transition states of its reactions. nist.govlookchem.com Continuum solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models (where individual solvent molecules are included in the calculation) can be used to account for these interactions and provide more accurate predictions of reaction energetics and equilibria in solution. researchgate.net

Interfacial Interactions: Aryldiazonium salts are known to react with various surfaces, leading to the formation of covalently attached organic layers. This is particularly relevant in materials science for surface modification. caymanchem.comscbt.comcaymanchem.com DFT calculations are employed to study the interactions between aryldiazonium cations and surfaces like graphene or metals. nih.gov These studies can elucidate the mechanism of grafting, the strength of the surface-molecule bond, and the electronic properties of the modified surface.

Spectroscopic Characterization Techniques for Diazonium Salts and Their Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying the characteristic bonds within a molecule, particularly the distinctive diazonium group.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups in molecules. In the context of arenediazonium salts, FTIR is particularly effective for confirming the presence of the diazonium moiety. The triple bond between the two nitrogen atoms ([N≡N]⁺) has a strong, sharp, and characteristic absorption peak. nih.gov This technique can be used to monitor the formation of diazonium salt intermediates in real-time during chemical reactions. nih.gov

The most prominent feature in the FTIR spectrum of a diazonium salt is the stretching vibration of the diazonium group. This absorption is typically observed in the range of 2200-2300 cm⁻¹. For instance, nitrobenzene (B124822) diazonium salt displays this characteristic peak at 2270 cm⁻¹. researchgate.net The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic ring.

For 5-Chloro-2-methylbenzenediazonium, in addition to the key diazonium absorption, other characteristic vibrational modes are expected. These include aromatic C-H stretching, C=C ring stretching, and the C-Cl stretching vibration.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Diazonium (-N₂⁺) | N≡N Stretch | 2200 - 2300 | Strong, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Methyl C-H | Asymmetric/Symmetric Stretch | 2975 - 2950 / 2885 - 2865 | Medium |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium to Strong |

| Aryl-Cl | Stretch | 1100 - 1000 | Medium to Weak |

Note: The values are based on typical ranges for the specified functional groups.

Raman spectroscopy serves as a complementary technique to FTIR, providing valuable insights into the molecular structure, especially for symmetric bonds that are weak in FTIR spectra. The symmetric stretching vibration of the [N≡N]⁺ group in aryl diazonium derivatives gives rise to a strong and easily identifiable Raman signal. ifremer.fr

Research on various aryl diazonium tetrafluoroborate (B81430) salts has confirmed the N≡N bond stretching vibration in the range of 2285–2305 cm⁻¹. ifremer.fr Another significant signature of phenyl derivatives originating from diazonium salts is a strong band between 1073-1080 cm⁻¹, which is attributed to C-H in-plane bending and C-N stretching modes. ifremer.fr The benzene (B151609) ring stretching mode is also clearly observed in the Raman spectra of diazonium salts, typically in the 1585–1611 cm⁻¹ range. ifremer.fr

Raman spectroscopy, particularly Surface-Enhanced Raman Scattering (SERS), is also a powerful method for characterizing the covalent grafting of diazonium salts onto various surfaces, such as gold nanoparticles. rsc.org This is due to the formation of robust Au-C covalent bonds that can be probed by the technique. rsc.org

Table 2: Characteristic Raman Shifts for Aryl Diazonium Salts

| Vibration Mode | Typical Wavenumber (cm⁻¹) | Significance |

| N≡N Stretch | 2285 - 2305 | Confirms presence of diazonium group. ifremer.fr |

| Benzene Ring Stretch | 1585 - 1611 | Signature of the benzene ring. ifremer.fr |

| C-H In-plane Bend / C-N Stretch | 1073 - 1080 | Signature of phenyl derivatives from diazonium salts. ifremer.fr |

Note: The values are based on studies of various aryl diazonium salts. ifremer.fr

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the carbon framework and the arrangement of hydrogen atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The diazonium group is a very strong electron-withdrawing group, which significantly influences the chemical shifts of the protons on the aromatic ring. wikipedia.org This electron-withdrawing effect deshields the nearby aromatic protons, causing their signals to appear at a higher chemical shift (downfield) compared to those in the parent aniline (B41778) or toluene.

For this compound, the ¹H-NMR spectrum is expected to show distinct signals for the methyl group and the three aromatic protons. The methyl group protons would appear as a singlet, while the aromatic protons would exhibit a specific splitting pattern due to their coupling with each other. For example, ¹H-NMR data for 4-decylbenzene diazonium tetrafluoroborate shows aromatic proton signals at downfield shifts of δ 7.81–7.83 and 8.55–8.57 ppm. mdpi.com

Table 3: Predicted ¹H-NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CH₃ | 2.4 - 2.6 | Singlet (s) | Attached to the aromatic ring. |

| Ar-H | 7.8 - 8.6 | Multiplet (m) | Three protons on the aromatic ring, shifted downfield due to the -N₂⁺ group. The specific pattern would likely be two doublets and a doublet of doublets. |

Note: Predicted values are based on the known effects of substituents on benzene rings and data from analogous compounds. mdpi.comnih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is used to determine the carbon skeleton of a molecule. Similar to its effect on protons, the electron-withdrawing diazonium group strongly deshields the aromatic carbon atoms, shifting their signals downfield. The carbon atom directly bonded to the diazonium group (C-N₂⁺) is particularly deshielded.

Table 4: Predicted ¹³C-NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| -CH₃ | ~20 | Methyl carbon. |

| Ar-C (unsubstituted) | 125 - 140 | Aromatic carbons bearing a hydrogen atom. |

| Ar-C (substituted) | 120 - 150 | Aromatic carbons bearing the -CH₃, -Cl, and -N₂⁺ groups. The C-N₂⁺ carbon is expected to be significantly downfield. |

Note: Predicted values are based on general principles of ¹³C-NMR and data for substituted aromatic compounds. mdpi.comnih.gov

Electronic Spectroscopy

Electronic spectroscopy, typically UV-Visible spectroscopy, investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light. libretexts.org Arenediazonium salts exhibit characteristic absorption bands in the UV region, corresponding primarily to π → π* transitions of the aromatic system, which are modified by the presence of the diazonium group and other substituents.

The position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure. The strong electron-withdrawing nature of the diazonium group affects the energy levels of the molecular orbitals. Substituents like the chloro and methyl groups in this compound will further modulate the electronic transitions, causing shifts in the absorption maxima. UV-Vis spectroscopy can also be used to monitor reactions involving diazonium salts, such as their functionalization of carbon nanotubes or their formation of electron donor-acceptor (EDA) complexes, which can give rise to new absorption bands. researchgate.netrsc.org

Table 5: Typical Electronic Transitions for Substituted Arenediazonium Salts

| Transition Type | Typical λ_max Range (nm) | Description |

| π → π | 250 - 350 | High-intensity transition involving the π-electron system of the aromatic ring and diazonium group. |

| n → π | > 300 | Lower-intensity transition, often overlapped by the stronger π → π* band. |

Note: The exact λ_max depends on the specific substituents and the solvent used. libretexts.orgrsc.org

Ultraviolet-Visible (UV/Vis) Spectroscopy for Monitoring Reactions and Stability

Ultraviolet-Visible (UV/Vis) spectroscopy is a fundamental tool for monitoring the reactions and assessing the stability of diazonium salts. The diazonium group (-N₂⁺) is a chromophore that absorbs light in the UV region. The progress of a diazotization reaction or a subsequent grafting reaction can be followed by monitoring the appearance or disappearance of the characteristic absorbance peak of the diazonium salt.

The stability of a diazonium salt solution can also be tracked over time using UV/Vis spectroscopy. A decrease in the absorbance at the characteristic maximum wavelength (λmax) indicates the decomposition of the diazonium compound. Furthermore, when diazonium salts are used to functionalize nanoparticles, such as gold nanoparticles (AuNPs), changes in the surface plasmon resonance (SPR) peak in the visible region can signify successful grafting or aggregation, providing another layer of monitoring. acs.orgnih.gov The position of the λmax can be influenced by the substituents on the aromatic ring and the solvent used. nih.gov

Table 1: Representative UV/Vis Absorbance Maxima for Arenediazonium Salts Data presented for analogous compounds to illustrate typical spectral characteristics.

| Compound Type | Typical λmax (nm) | Notes |

|---|---|---|

| Arenediazonium Salts | ~260 - 300 | Characteristic absorption of the diazonium cation. |

| Azo-coupling Product | ~350 - 450 | Shift to longer wavelength (bathochromic shift) upon formation of the azo dye. researchgate.net |

| Gold Nanoparticles (AuNPs) | ~520 | Surface Plasmon Resonance (SPR) peak; shifts upon surface modification. acs.org |

Surface Analysis Techniques

Surface analysis is critical when this compound is used to modify the surface of materials, such as metals, carbon, or polymers. These techniques confirm the covalent attachment of the aryl layer and characterize its composition.

X-ray Photoelectron Spectroscopy (XPS) for Surface-Modified Materials

X-ray Photoelectron Spectroscopy (XPS) is a premier technique for analyzing the elemental composition and chemical states of the top few nanometers of a material's surface. For a surface modified with this compound, XPS can unequivocally confirm the presence of the grafted aryl layer. The detection of characteristic peaks for Carbon (C 1s), Nitrogen (N 1s), and Chlorine (Cl 2p) on the substrate surface after modification is direct evidence of successful grafting.

High-resolution XPS scans provide information about the chemical bonding. The N 1s spectrum is particularly informative; a peak around 400 eV can be indicative of N-N bonds (azo linkages) within a multilayer film, while peaks at lower binding energies (~398 eV) can suggest the formation of a direct covalent bond between a nitrogen atom and a metal substrate (e.g., Au-N). acs.orgifremer.fr The analysis of the C 1s peak can reveal C-C, C-H, C-Cl, and C-N bonds. The presence of the Cl 2p signal would be a specific fingerprint for the successful grafting of the 5-chloro-2-methylphenyl group.

Table 2: Typical XPS Binding Energies for Surfaces Modified with Arenediazonium Salts Data is generalized from studies on various substrates (e.g., Gold, Carbon) and diazonium salts.

| Element (Core Level) | Typical Binding Energy (eV) | Interpretation |

|---|---|---|

| C 1s | ~284.8 | Adventitious carbon, C-C/C-H bonds in the aryl ring. researchgate.net |

| N 1s | ~400.0 | Azo groups (-N=N-) in multilayers. researchgate.net |

| N 1s | ~398.1 | Evidence of metal-nitride (e.g., Au-N) bonds at the interface. acs.orgifremer.fr |

| Cl 2p | ~200.0 | Indicates presence of chlorine from the 5-chloro-2-methylphenyl group. |

| Au 4f₇/₂ | ~84.0 | Signal from a gold substrate, used as a reference. nih.gov |

Electrochemical Methods (e.g., Cyclic Voltammetry) for Surface Functionalization

Electrochemical methods, particularly cyclic voltammetry (CV), are widely used to both initiate and characterize the grafting of diazonium salts onto conductive surfaces. researchgate.net The electrochemical reduction of the diazonium cation (Ar-N₂⁺) generates a highly reactive aryl radical (Ar•), which then forms a covalent bond with the electrode surface.

A typical cyclic voltammogram for the electrografting process shows an irreversible cathodic (reduction) peak on the first scan. nih.gov The potential of this peak is dependent on the nature of the substituents on the aromatic ring; electron-withdrawing groups (like -Cl) make the reduction easier (occur at less negative potentials), while electron-donating groups (like -CH₃) make it more difficult. researchgate.net For this compound, the reduction potential would be influenced by the combined effects of the chloro and methyl groups. The disappearance or significant attenuation of this peak in subsequent scans indicates that the electrode surface has been modified and passivated by the grafted organic layer. Studies on similar compounds, such as 2-chlorobenzenediazonium (B96021) (2ClAD) and 2-methylbenzenediazonium (2MeAD), show two distinct reduction peaks, which are attributed to the formation of the aryl radical and its subsequent reduction to an aryl anion. nih.gov

Table 3: Representative Reduction Potentials for Arenediazonium Salts via Cyclic Voltammetry Data from studies on a glassy carbon electrode in aqueous solution, illustrating substituent effects. nih.gov

| Compound | First Reduction Peak (Epc1 vs. Ag/AgCl) | Second Reduction Peak (Epc2 vs. Ag/AgCl) |

|---|---|---|

| 2-Chlorobenzenediazonium (2ClAD) | -0.08 V | -0.55 V |

| 2-Methylbenzenediazonium (2MeAD) | -0.10 V | -0.70 V |

| Benzenediazonium (B1195382) (H) | -0.12 V | -0.72 V |

| 4-Nitrobenzenediazonium (B87018) (4NO₂AD) | +0.15 V | -0.30 V |

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA) for Grafted Materials

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. For materials grafted with this compound, TGA is employed to assess the thermal stability of the attached organic layer and to quantify the amount of material grafted onto a substrate, often nanoparticles or carbon materials. researchgate.net

The analysis involves heating the modified material under a controlled atmosphere (e.g., nitrogen or air) and recording the mass loss. The resulting TGA curve typically shows a distinct weight loss step at a temperature corresponding to the decomposition of the grafted organic layer. The temperature at which this decomposition begins provides information about the thermal stability of the functionalized material. The total percentage of weight lost in this step can be used to calculate the grafting density, or the amount of organic material successfully attached to the substrate surface. mdpi.com Comparing the TGA curve of the modified material to that of the unmodified substrate allows for clear identification of the decomposition event associated with the grafted layer. researchgate.netmdpi.com

Table 4: Illustrative TGA Data for Diazonium-Modified Materials This data is representative and shows typical values for aryl layers grafted onto various substrates.

| Material | Decomposition Onset (°C) | Weight Loss (%) | Reference Substrate |

|---|---|---|---|

| Aryl-grafted SWCNTs (low func.) | ~150 - 400 | ~10-15 | Non-functionalized SWCNTs researchgate.net |

| Aryl-grafted SWCNTs (high func.) | ~150 - 400 | ~25-30 | Non-functionalized SWCNTs researchgate.net |

| Aryl-grafted Fe₃O₄ Nanoparticles | >200 | ~16 | Unmodified Fe₃O₄ Nanoparticles mdpi.com |

Advanced Applications in Organic Synthesis and Materials Science

Role as Intermediates in Complex Organic Synthesis

Aryldiazonium salts are versatile intermediates in organic chemistry due to their ability to introduce an aryl group into a target molecule through various coupling reactions. The substitution pattern of 5-chloro-2-methylbenzenediazonium—containing a chloro, a methyl, and a reactive diazonium group on a benzene (B151609) ring—makes it a potentially valuable building block.

The introduction of a substituted phenyl ring is a common strategy in the design of bioactive molecules. The 5-chloro-2-methylphenyl moiety, for instance, is a structural component found in precursors to certain complex molecules. While specific, large-scale applications of this compound as a direct intermediate in the synthesis of commercial pharmaceuticals or agrochemicals are not widely documented in publicly available literature, the general class of diazonium salts is crucial for such syntheses. They are often used in Sandmeyer, Schiemann, or Gomberg-Bachmann reactions to install a variety of functional groups or to create carbon-carbon bonds that form the backbone of a larger active ingredient. For example, the related compound 5-chloro-2-methyl-1,4-phenylenediamine is recognized as a broad-spectrum intermediate for polyimides, high-performance fibers, and pigments. google.com

Diazonium salts are instrumental in synthesizing heterocyclic compounds, which form the core of many pharmaceuticals and functional materials. Reactions such as the Pschorr cyclization and the Gomberg-Bachmann reaction utilize an intramolecular or intermolecular arylation, respectively, to form new ring systems.

The general mechanism for such transformations involving a diazonium salt is outlined below:

Generation of Aryl Radical: The diazonium salt decomposes, often promoted by a reducing agent (e.g., copper salts) or heat, to release nitrogen gas and form a highly reactive aryl radical.

Radical Attack: This radical can attack another aromatic ring (intermolecularly) or a tethered part of its own molecule (intramolecularly).

Rearomatization: The resulting intermediate rearomatizes to yield the final, stable heterocyclic or biaryl product.

While these are established synthetic routes for aryldiazonium salts, specific examples detailing the use of this compound to construct particular heterocyclic systems are not extensively reported in peer-reviewed journals.

Surface Functionalization and Grafting Applications

The spontaneous reaction of aryldiazonium salts with a variety of surfaces makes them exceptional agents for covalent surface modification. This process, often referred to as "grafting," allows for the permanent attachment of organic layers, fundamentally altering the properties of the underlying material.

The functionalization of carbon nanomaterials like carbon nanotubes (CNTs) and ultrananocrystalline diamond (UNCD) is a field where aryldiazonium salts have been widely studied. rsc.org The process allows for the tailoring of the materials' electronic properties, solubility, and compatibility with other materials, such as polymers in a composite. rsc.orgnih.gov

The reaction mechanism is believed to proceed via the transfer of an electron from the carbon surface to the diazonium ion, which then ejects N₂ gas and forms an aryl radical that covalently bonds to a surface carbon atom. researchgate.net This creates a highly stable sp³-hybridized defect on the sp²-hybridized surface of the nanotube. researchgate.net This covalent attachment disrupts the nanotube's extended π-system at the point of functionalization.

While this is a general and powerful technique applicable to a wide range of substituted aryldiazonium salts, specific research focusing exclusively on the use of this compound for modifying CNTs or UNCD is limited. However, its chemical structure is amenable to this type of surface grafting.

Table 1: General Mechanism of Carbon Surface Functionalization by Aryldiazonium Salts

| Step | Description | Reactants | Products |

|---|---|---|---|

| 1. Adsorption | The aryldiazonium cation is physically adsorbed onto the carbon surface. | Aryldiazonium Salt, Carbon Surface | Adsorbed Aryldiazonium Ion |

| 2. Electron Transfer | An electron is transferred from the carbon material to the diazonium ion. researchgate.net | Adsorbed Aryldiazonium Ion | Aryl Diazene (B1210634) Radical, Cationic Carbon Surface |

| 3. Decomposition | The unstable diazene radical rapidly decomposes, releasing nitrogen gas. | Aryl Diazene Radical | Aryl Radical, Nitrogen Gas (N₂) |

| 4. Covalent Bonding | The highly reactive aryl radical forms a covalent bond with a surface carbon atom. researchgate.net | Aryl Radical, Carbon Surface | Functionalized Carbon Surface |

The same grafting chemistry used for carbon can be applied to metal surfaces, including gold, copper, iron, and silicon, as well as transparent conductive oxides like indium tin oxide (ITO). The derivatization of these surfaces with a layer derived from this compound could impart specific properties, such as hydrophobicity, biocompatibility, or the ability to immobilize other molecules. The robust covalent bond formed is a significant advantage over self-assembled monolayers based on thiols, which can be less stable.

By attaching a well-defined organic layer to a substrate, it is possible to fabricate surfaces with highly specific functions. The 5-chloro-2-methylphenyl group, once grafted, could serve as an anchor for further chemical modifications. This allows for the construction of multilayered systems or the creation of surfaces designed for specific applications, such as sensors, anti-corrosion coatings, or platforms for immobilizing biomolecules. rsc.orgnih.gov The control over the surface chemistry at the molecular level is a key driver of this research area. researchgate.net

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-chloro-2-methyl-1,4-phenylenediamine |

| Indium Tin Oxide |

Novel Catalyst Design via Diazonium Salt Grafting

The immobilization of homogeneous catalysts onto solid supports is a critical strategy in green chemistry, aiming to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. The grafting of diazonium salts, in principle including this compound, onto various substrates offers a robust method for creating stable, covalently bound catalytic systems. mdpi.com

The process of catalyst design through diazonium salt grafting generally involves the electrochemical or spontaneous reduction of the diazonium group. This leads to the formation of a highly reactive aryl radical which then forms a covalent bond with the surface of a support material. This support can range from carbon nanotubes and graphene to metallic and polymeric surfaces. mdpi.com

There are several approaches to designing catalysts using this methodology:

Immobilization of a Catalyst: A pre-synthesized catalyst containing a functional group (e.g., an amino or carboxyl group) can be covalently attached to a surface that has been pre-functionalized with a layer derived from a diazonium salt. For instance, a surface modified with 4-nitrobenzenediazonium (B87018) salt can be reduced to create an aniline-functionalized surface, which can then be coupled with a catalyst. mdpi.com

Deposition of Nanoparticles: A surface can be modified with a diazonium salt to create a specific chemical environment that facilitates the controlled deposition and stabilization of metallic nanoparticles. These nanoparticles then act as the catalytic centers. For example, modifying a multi-walled carbon nanotube surface with a diazonium salt can be a precursor step to immobilizing silver nanoparticles for catalytic applications. mdpi.com

Direct Grafting of a Catalytic Diazonium Salt: In some cases, the catalyst itself can be a substituted aromatic compound which is diazotized and then directly grafted onto a support. mdpi.com

While these general principles are well-established for a variety of benzenediazonium (B1195382) salts, specific research detailing the use of This compound in novel catalyst design via grafting is not prominently available in the reviewed scientific literature. However, its chemical structure suggests its potential applicability in these methods. The presence of the chloro and methyl groups on the benzene ring could influence the electronic properties and stability of the resulting catalyst, potentially offering advantages in specific catalytic reactions.

Table 1: General Approaches for Catalyst Design Using Diazonium Salts

| Method | Description | Potential Role of this compound |

| Catalyst Immobilization | A pre-made catalyst is attached to a surface functionalized with a diazonium salt layer. | The 5-chloro-2-methylphenyl layer could serve as a stable anchoring platform. |

| Nanoparticle Deposition | A diazonium salt-modified surface is used to control the growth and stability of catalytic nanoparticles. | The specific substituents might influence nanoparticle size and dispersion. |

| Direct Catalyst Grafting | A catalytic molecule containing a diazonium group is directly attached to a support. | If a catalytically active moiety is part of the this compound structure, it could be directly grafted. |

Development of Spectroscopic Nanosensors

Spectroscopic nanosensors are powerful analytical tools that utilize the unique optical properties of nanomaterials to detect and quantify chemical and biological species. The functionalization of sensor surfaces is critical for achieving selectivity and sensitivity. Diazonium salts have emerged as a versatile class of compounds for the surface modification of materials used in spectroscopic nanosensors, particularly in Surface-Enhanced Raman Spectroscopy (SERS). nih.gov

The underlying principle involves the covalent grafting of a diazonium salt onto a SERS-active substrate, such as gold or silver nanoparticles. The organic layer formed from the diazonium salt can then serve two primary purposes:

Analyte Recognition: The grafted organic molecule can have a specific affinity for the target analyte, thereby concentrating it near the SERS-active surface and enhancing the Raman signal.

Signal Enhancement and Stability: The organic layer can prevent the aggregation of the nanoparticles and provide a stable, reproducible surface for SERS measurements.

For example, a SERS nanosensor for detecting polycyclic aromatic hydrocarbons (PAHs) has been developed by functionalizing SERS substrates with 4-dodecyl benzenediazonium-tetrafluoroborate. nih.gov The long alkyl chain of the dodecyl group creates a hydrophobic environment that facilitates the capture of non-polar PAH molecules.

Table 2: Potential Application of this compound in Nanosensor Development

| Application Area | General Principle | Hypothetical Role of this compound |

| SERS Nanosensors | Surface functionalization of plasmonic nanoparticles for analyte capture and signal enhancement. | The 5-chloro-2-methylphenyl layer could be grafted to create a specific chemical interface for selective analyte binding. |

| Electrochemical Sensors | Modification of electrode surfaces to enhance sensitivity and selectivity. | The grafted layer could influence the electrochemical properties of the sensor and its interaction with target molecules. |

常见问题

Q. How can diazonium chemistry be contextualized within broader theoretical frameworks (e.g., frontier molecular orbital theory)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。